Methyl 6-{[(furan-2-ylmethyl)sulfanyl]methyl}-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
METHYL 6-({[(FURAN-2-YL)METHYL]SULFANYL}METHYL)-4-(2-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound that features a furan ring, a sulfanyl group, and a tetrahydropyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 6-({[(FURAN-2-YL)METHYL]SULFANYL}METHYL)-4-(2-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylmethyl sulfanyl intermediate, which is then reacted with a suitable tetrahydropyrimidine precursor under controlled conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes and continuous flow reactors to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
METHYL 6-({[(FURAN-2-YL)METHYL]SULFANYL}METHYL)-4-(2-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The oxo group in the tetrahydropyrimidine ring can be reduced to form hydroxyl derivatives.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like thiols and amines. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include various substituted furan and tetrahydropyrimidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
METHYL 6-({[(FURAN-2-YL)METHYL]SULFANYL}METHYL)-4-(2-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the furan ring.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of METHYL 6-({[(FURAN-2-YL)METHYL]SULFANYL}METHYL)-4-(2-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The furan ring can interact with biological macromolecules, leading to the disruption of microbial cell walls or inhibition of enzyme activity. The tetrahydropyrimidine core can modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Difurfuryl Sulfide: A compound with two furan rings connected by a sulfanyl group.
Furan-2-ylmethyl Sulfanyl Derivatives: Compounds with similar structural motifs but different functional groups.
Uniqueness
METHYL 6-({[(FURAN-2-YL)METHYL]SULFANYL}METHYL)-4-(2-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is unique due to its combination of a furan ring, a sulfanyl group, and a tetrahydropyrimidine core, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H20N2O4S |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
methyl 6-(furan-2-ylmethylsulfanylmethyl)-4-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C19H20N2O4S/c1-12-6-3-4-8-14(12)17-16(18(22)24-2)15(20-19(23)21-17)11-26-10-13-7-5-9-25-13/h3-9,17H,10-11H2,1-2H3,(H2,20,21,23) |
InChI Key |
VBGDPZQRIRHUEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2C(=C(NC(=O)N2)CSCC3=CC=CO3)C(=O)OC |
Origin of Product |
United States |
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